N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide
Overview
Description
N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, which may involve the use of reagents such as acetic anhydride and various catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with various biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetic acid: This compound shares a similar tricyclic core but differs in its functional groups, leading to different chemical and biological properties.
N-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-phenoxy-acetamide: Another related compound with variations in its substituents, affecting its reactivity and applications.
Uniqueness
N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide stands out due to its specific combination of functional groups and tricyclic structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-8-5-7(6-22-8)13(18)16-17-14(19)11-9-3-4-10(21-9)12(11)15(17)20/h5-6,9-12H,2-4H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBXFNHOEJZNFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NN2C(=O)C3C4CCC(C3C2=O)O4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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